Cas no 67786-03-2 (2,2'-[[o-(oxiranylmethoxy)benzylidene]bis(p-phenyleneoxymethylene)]bisoxirane)

2,2'-[[o-(oxiranylmethoxy)benzylidene]bis(p-phenyleneoxymethylene)]bisoxirane structure
67786-03-2 structure
Product Name:2,2'-[[o-(oxiranylmethoxy)benzylidene]bis(p-phenyleneoxymethylene)]bisoxirane
CAS No:67786-03-2
MF:C28H28O6
MW:460.518328666687
CID:967006
PubChem ID:3033861
Update Time:2025-04-19

2,2'-[[o-(oxiranylmethoxy)benzylidene]bis(p-phenyleneoxymethylene)]bisoxirane Chemical and Physical Properties

Names and Identifiers

    • 2,2'-[[o-(oxiranylmethoxy)benzylidene]bis(p-phenyleneoxymethylene)]bisoxirane
    • 2-[[2-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane
    • (Bis(4-glycidyloxyphenyl))-(2-glycidyl-oxyphenyl)methane
    • 2,2'-((o-(Oxiranylmethoxy)benzylidene)bis(p-phenyleneoxymethylene))bisoxirane
    • 2-[(2-{bis[4-(oxiran-2-ylmethoxy)phenyl]methyl}phenoxy)methyl]oxirane
    • Bis(4-glycidyloxyphenyl)-(2-glycidyloxyphenyl)methane
    • Oxirane, 2,2'-(((2-(oxiranylmethoxy)phenyl)methylene)bis(4,1-phenyleneoxymethylene))bis-
    • Oxirane, 2,2'-(((2-(oxiranylmethoxy)phenyl)methylene)bis(4,1-phenyleneoxymethylene)bis-
    • Bis[4-glycidyloxyphenyl]-(2-glycidyloxyphenyl)methane
    • DTXSID10867328
    • 2,2'-{({2-[(Oxiran-2-yl)methoxy]phenyl}methylene)bis[(4,1-phenylene)oxymethylene]}bis(oxirane)
    • EINECS 267-086-1
    • SCHEMBL10738003
    • NS00056244
    • 67786-03-2
    • KRHGLLRSPLUIHI-UHFFFAOYSA-N
    • Inchi: 1S/C28H28O6/c1-2-4-27(34-18-25-17-33-25)26(3-1)28(19-5-9-21(10-6-19)29-13-23-15-31-23)20-7-11-22(12-8-20)30-14-24-16-32-24/h1-12,23-25,28H,13-18H2
    • InChI Key: KRHGLLRSPLUIHI-UHFFFAOYSA-N
    • SMILES: O1CC1COC1=CC=CC=C1C(C1C=CC(=CC=1)OCC1CO1)C1C=CC(=CC=1)OCC1CO1

Computed Properties

  • Exact Mass: 460.18864
  • Monoisotopic Mass: 460.18858861g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 12
  • Complexity: 592
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 65.3Ų

Experimental Properties

  • PSA: 65.28
Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk